molecular formula C12H15ClN2O3 B4894912 N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide CAS No. 6168-25-8

N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide

Cat. No. B4894912
CAS RN: 6168-25-8
M. Wt: 270.71 g/mol
InChI Key: DMQZGGYJTBZWOU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide, also known as CHPED, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In agriculture, this compound has been shown to inhibit the activity of chitinase, an enzyme that is essential for the growth and development of insects and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, as well as improve plant growth and yield. In environmental science, this compound has been shown to remove heavy metals from contaminated soil and water.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide in lab experiments is its versatility. It can be used in a variety of assays and experiments, making it a valuable tool for researchers in various fields. It is also relatively easy to synthesize, which makes it accessible to researchers who may not have access to more complex compounds. However, one of the main limitations of using this compound is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential side effects and toxicity in humans.

Future Directions

There are many potential future directions for research on N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide. In medicine, further studies are needed to fully understand its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. It also has potential as an anti-cancer agent, and more research is needed to explore this possibility. In agriculture, this compound has potential as an alternative to traditional pesticides, and more research is needed to understand its efficacy and safety. Finally, in environmental science, this compound has potential as a tool for the remediation of contaminated soil and water, and more research is needed to explore this possibility.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide involves the reaction between 2-chlorobenzylamine and 3-chloropropane-1,2-diol in the presence of a base catalyst. The reaction takes place at a temperature of 80-85°C for 24-48 hours, resulting in the formation of this compound as a white solid.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(3-hydroxypropyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In environmental science, this compound has been studied for its ability to remove heavy metals from contaminated soil and water.

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-10-5-2-1-4-9(10)8-15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQZGGYJTBZWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367499
Record name N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6168-25-8
Record name N'-[(2-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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